molecular formula C10H17ClN4 B1500967 Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride CAS No. 1185312-31-5

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

Cat. No.: B1500967
CAS No.: 1185312-31-5
M. Wt: 228.72 g/mol
InChI Key: LIPPFHJHYJACIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are widely used in pharmaceuticals and other industries due to their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Reduction of Piperidine Derivatives: Piperidine derivatives can be reduced using hydrogenation techniques to form the desired compound.

  • Cyclization Reactions: Cyclization reactions are employed to form the pyrimidinyl ring.

  • Amination Reactions:

Industrial Production Methods: In an industrial setting, the production of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its pharmacological properties, such as its potential use as a therapeutic agent in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is compared with other similar compounds to highlight its uniqueness. Similar compounds include:

  • Piperidine derivatives

  • Pyrimidinyl amines

  • Other heterocyclic amines

These compounds share structural similarities but may differ in their biological and pharmacological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPPFHJHYJACIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671578
Record name N-[(Piperidin-3-yl)methyl]pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185312-31-5
Record name N-[(Piperidin-3-yl)methyl]pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.